molecular formula C8H7IO3 B1344157 Methyl 5-hydroxy-2-iodobenzoate CAS No. 358672-64-7

Methyl 5-hydroxy-2-iodobenzoate

Cat. No. B1344157
M. Wt: 278.04 g/mol
InChI Key: PZGKIYSJCDUOAY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-iodobenzoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various methyl hydroxybenzoates and their derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, methyl 4-hydroxybenzoate, also known as methyl paraben, is an antimicrobial agent used in various products . Methyl p-hydroxybenzoate has been studied for its chromatographic separation and determination , and its nonlinear-optical, optical, and crystallographic properties have been characterized .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For example, an efficient large-scale synthesis of a derivative of methyl hydroxybenzoate for pharmaceutical applications is described, starting with commercially available compounds and involving a six-step process . Another study reports the synthesis of a novel compound from methyl 2-hydroxy-4-carboxybenzoate, using a one-pot synthesis method . These studies suggest that the synthesis of methyl 5-hydroxy-2-iodobenzoate would likely involve multiple steps and could be optimized for large-scale production.

Molecular Structure Analysis

The molecular structure of methyl hydroxybenzoates can be determined using techniques such as single-crystal X-ray diffraction . Hirshfeld surface analysis can provide information on intermolecular interactions and crystal packing . Computational calculations using methods like Hartree Fock (HF) and Density Functional Theory (DFT) can complement experimental data, providing insights into the vibrational spectra and molecular orbitals .

Chemical Reactions Analysis

Methyl hydroxybenzoates can undergo various chemical reactions. For instance, methyl 5-pentafluorobenzoyl eicosatetraenoate is a stable product of the derivatization of methyl 5-hydroxyeicosatetraenoate with pentafluorobenzoic anhydride . This indicates that methyl 5-hydroxy-2-iodobenzoate could also potentially be used as a substrate for derivatization reactions to form stable products for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl hydroxybenzoates can be characterized using various spectroscopic techniques. UV spectroscopy can be used for precise assays after chromatographic separation . The nonlinear-optical coefficients and refractive indices can be determined to understand the optical properties . Additionally, the antioxidant activity, spectroscopic, electronic, nonlinear optical (NLO), and thermodynamic properties of related compounds can be studied both experimentally and theoretically .

Scientific Research Applications

Metabolism and Excretion in Various Species

Research by Wold, Smith, and Williams (1973) on the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate, a compound related to Methyl 5-hydroxy-2-iodobenzoate, reveals significant species variations. In their study, human subjects and various primate species, unlike rats and rabbits, excreted a metabolite known as 3,5-diiodoanisic acid, highlighting a distinct metabolic pathway in primates and humans (Wold, Smith, & Williams, 1973).

Chemical Synthesis and Pharmaceutical Applications

Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, including compounds similar to Methyl 5-hydroxy-2-iodobenzoate, found in calichemicin antibiotics. These syntheses are pivotal for understanding the chemical structure and potential applications of similar compounds in pharmaceuticals (Laak & Scharf, 1989).

Kucerovy et al. (1997) described the efficient large-scale synthesis of a compound closely related to Methyl 5-hydroxy-2-iodobenzoate, highlighting its potential in treating hyperproliferative disorders and cancer. This suggests possible applications of Methyl 5-hydroxy-2-iodobenzoate in similar therapeutic areas (Kucerovy et al., 1997).

Catalytic and Oxidation Reactions

Thottumkara, Bowsher, and Vinod (2005) demonstrated the catalytic use of o-iodoxybenzoic acid (IBX), related to Methyl 5-hydroxy-2-iodobenzoate, in oxidation reactions. This study indicates the potential of Methyl 5-hydroxy-2-iodobenzoate in catalysis and organic synthesis (Thottumkara, Bowsher, & Vinod, 2005).

Katritzky et al. (1987) explored the use of 2-iodoxybenzoic acids, similar to Methyl 5-hydroxy-2-iodobenzoate, in catalyzing the hydrolysis of active phosphorus esters. This suggests the utility of Methyl 5-hydroxy-2-iodobenzoate in similar hydrolysis reactions and as a potential decontamination agent (Katritzky et al., 1987).

properties

IUPAC Name

methyl 5-hydroxy-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGKIYSJCDUOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625115
Record name Methyl 5-hydroxy-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-2-iodobenzoate

CAS RN

358672-64-7
Record name Methyl 5-hydroxy-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358672-64-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Macara, DL Poeira, JAS Coelho - Synlett, 2021 - thieme-connect.com
… The carboxylic acid was then esterified by an acid-catalyzed esterification with methanol, resulting in the formation of methyl 5-hydroxy-2-iodobenzoate (5) in 93% yield. Next, treatment …
Number of citations: 1 www.thieme-connect.com
JCSS Macara - 2017 - run.unl.pt
Sulfonamide is a very important functional group, present in a vast array of compounds and of great interest for the pharmaceutical industry. Despite the progress on the synthesis of …
Number of citations: 0 run.unl.pt
J Rademann - Highlights in Bioorganic Chemistry, 2004 - Wiley Online Library
… Methyl 5-hydroxy-2-iodobenzoate was obtained in two steps from 3-hydroxyanthranilic acid by a Sandmeyer reaction followed by esterification with thionyl chloride in methanol. It was …
Number of citations: 3 onlinelibrary.wiley.com
J Rademann - Methods in Enzymology, 2003 - Elsevier
… Methyl 5-hydroxy-2-iodobenzoate was obtained in two steps from 3-hydroxyanthranilic acid by a Sandmeyer reaction followed by esterification with thionylchloride in methanol. It was …
Number of citations: 4 www.sciencedirect.com
H Togo, K Sakuratani - Synlett, 2002 - thieme-connect.com
… Thus, polymer-supported reagent 2j was prepared from the reaction of methyl 5-hydroxy-2-iodobenzoate and chloromethylpolystyrene as shown in Equation [16] . [20] …
Number of citations: 22 www.thieme-connect.com
B Hinzen, MG Hahn - Combinatorial Chemistry: From Theory to …, 2006 - Wiley Online Library
… Coupling of methyl-5-hydroxy-2-iodobenzoate 84 [67, 68] to chloromethylpolystyrene cross-linked with 1% dinvinylbenzene (1.20 mmol g–1) using cesium carbonate as a base followed …
Number of citations: 4 onlinelibrary.wiley.com
S Koguchi, A Mihoya, M Mimura - Tetrahedron, 2016 - Elsevier
… The solution of methyl-5-hydroxy-2-iodobenzoate 3 (1.11 g, 4 mmol) in DMF (10 ml) was added to TBAB (0.13 g, 4 mmol) and K 2 CO 3 (5.53 g, 40 mmol). The result mixture was stirred …
Number of citations: 17 www.sciencedirect.com
G Sorg, A Mengel, G Jung… - Angewandte Chemie …, 2001 - Wiley Online Library
… Methyl 5-hydroxy-2-iodobenzoate (2) was obtained in two steps from 2-amino-5-hydroxybenzoic acid (1) by a Sandmeyer reaction followed by esterification with thionyl chloride in …
Number of citations: 190 onlinelibrary.wiley.com
S Moulay - Polymer-Plastics Technology and Engineering, 2018 - Taylor & Francis
… [ Citation 66 ] introduced IBX (0.8 mmol g −1 ) onto crosslinked polystyrene resin by reaction of methyl 5-hydroxy-2-iodobenzoate with Merrifield’s resin, followed by oxidation with Bu 4 N…
Number of citations: 22 www.tandfonline.com
N Akporji - 2021 - search.proquest.com
… Synthesized with methyl 5-hydroxy-2-iodobenzoate and 4-trifluoromethoxyphenylboronic acid according to the general procedure. 1H NMR (500 MHz, MeOH-d4) δ 7.71 – 7.68 (m, 2H), …
Number of citations: 2 search.proquest.com

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